molecular formula C8H7NO2S B1334218 3-(Methylsulfonyl)benzonitrile CAS No. 22821-75-6

3-(Methylsulfonyl)benzonitrile

Cat. No.: B1334218
CAS No.: 22821-75-6
M. Wt: 181.21 g/mol
InChI Key: VWPJXEYDYJQMBC-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzonitrile is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photoinduced Sulfonylation in Organic Synthesis

A novel approach for generating 3-(methylsulfonyl)benzo[b]thiophenes is developed using a radical relay strategy. This method involves a reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation, utilizing sodium methylsulfinate as a catalyst. This efficient process under mild conditions highlights the utility of 3-(methylsulfonyl)benzonitrile in photoinduced sulfonylation, a key technique in organic synthesis (Gong et al., 2019).

Synthesis of Fluorinated Benzylamine Derivatives

The compound plays a role in the practical synthesis of fluorinated benzylamine derivatives. These derivatives, including 4-fluoro-2-(methylthio)benzylamine and its 2-methylsulfonyl analog, have been synthesized via various methods including selective nucleophilic aromatic substitution. This research demonstrates the flexibility and utility of this compound in creating complex organic molecules (Perlow et al., 2007).

Methylsulfonylation/Bicyclization in Organic Chemistry

Another application is in the methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes, a process facilitated by using a dimethyl sulfoxide (DMSO)/H2O system. This reaction offers a pathway to sulfone-containing benzo[a]fluoren-5-ones, demonstrating the role of this compound in advanced organic synthesis (Huang et al., 2018).

Examination of Hammett Equation Validity

The compound is also significant in the examination of the Hammett equation's validity for substituted benzonitriles. This research, focusing on atomic and electronic energies of substituted benzonitriles, provides insight into the behavior of methylsulfonylbenzonitriles, contributing to a deeper understanding of chemical reactivity and molecular structure (Exner & Böhm, 2004).

Cycloaddition in Asymmetric Synthesis

In asymmetric synthesis, this compound is involved in the 1,3-dipolar cycloaddition of enantiopure γ-oxygenated-α,β-unsaturated sulfones, leading to isoxazolines. This process, crucial for creating enantiomerically pure compounds, underscores the compound's role in stereoselective organic synthesis (Blas et al., 1995).

Ion Exchange Membranes in Fuel Cells

This compound is significant in the synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers. These copolymers are used as ion exchange membranes in fuel cells, demonstrating the compound's application in energy technology (Sankir et al., 2007).

Catalytic Applications in Organic Reactions

Its application extends to catalysis, as seen in the Montmorillonite K10 clay-catalyzed conversion of methyl benzoate and NH3 into benzonitrile and amides. This process showcases the utility of this compound in catalytic reactions, providing pathways for the synthesis of various organic compounds (Wali et al., 1998).

Safety and Hazards

The safety information for 3-(Methylsulfonyl)benzonitrile indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

3-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPJXEYDYJQMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375539
Record name 3-(Methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22821-75-6
Record name 3-(Methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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